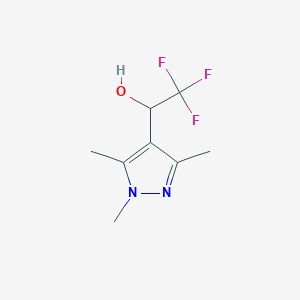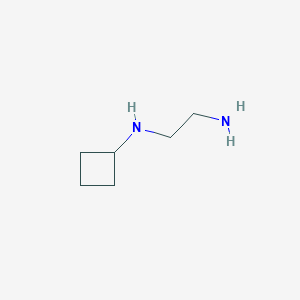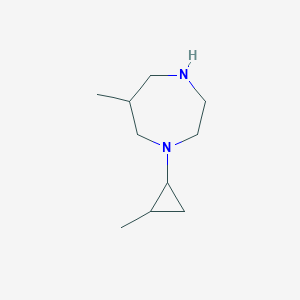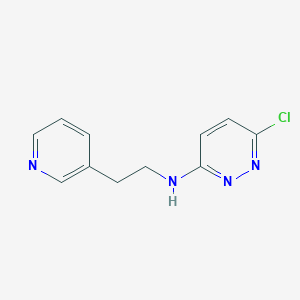![molecular formula C12H12N2O3 B1453807 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1281449-88-4](/img/structure/B1453807.png)
1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, also known as MPAA, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Overview of Heterocyclic Compound Synthesis
Heterocyclic compounds play a crucial role in the development of various biologically active molecules, serving as the backbone for the synthesis of new pharmaceuticals and dyes. The unique reactivity of certain heterocyclic scaffolds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, allows for the creation of a wide range of heterocyclic compounds including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This reactivity facilitates mild reaction conditions for generating versatile cynomethylene dyes from precursors like amines and phenols, indicating a potential pathway for the synthesis of derivatives related to 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid (Gomaa & Ali, 2020).
Anticancer Applications through Knoevenagel Condensation
The Knoevenagel condensation process, a cornerstone in synthetic organic chemistry, is instrumental in the creation of α, β‐unsaturated ketones/carboxylic acids. This method has been pivotal in the development of compounds with significant anticancer activities. By adapting this reaction to various pharmacophoric aldehydes and active methylenes, researchers have synthesized a library of compounds demonstrating remarkable efficacy against different cancer targets. This underscores the potential of leveraging the Knoevenagel condensation for synthesizing biologically active molecules, possibly including derivatives of 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, to target cancer (Tokala, Bora, & Shankaraiah, 2022).
Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry
Pyrazole carboxylic acid and its derivatives are notable for their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The synthesis and application of these derivatives in medicinal chemistry have been extensively reviewed, highlighting their significance as scaffold structures in the development of new therapeutic agents. This area of research offers insights into the potential applications of 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid in creating compounds with diverse biologic activities (Cetin, 2020).
Synthesis of Pyrazole Heterocycles
The synthesis of pyrazole heterocycles is fundamental to medicinal chemistry due to their extensive biological activities. Various methodologies, including condensation and cyclization, have been developed to synthesize these heterocycles, which exhibit anticancer, analgesic, anti-inflammatory, and antimicrobial properties. This underscores the importance of pyrazole derivatives, like 1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid, in drug development and organic synthesis (Dar & Shamsuzzaman, 2015).
Safety and Hazards
Mecanismo De Acción
Pyrazoles
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. Pyrazoles are known to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties .
Carboxylic Acids
Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The presence of the carboxyl group can make these compounds acidic and polar, which can influence their solubility and reactivity .
Methoxy Groups
Methoxy groups (–O–CH3) are a common substituent in organic chemistry. The presence of a methoxy group can influence the compound’s physical and chemical properties, such as increasing its lipophilicity, which can affect its absorption and distribution in the body .
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-5-3-2-4-9(11)7-14-8-10(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSVQYLQXBJCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3,5-Bis(trifluoromethyl)phenyl]morpholine](/img/structure/B1453729.png)


![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)

![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)


![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)

